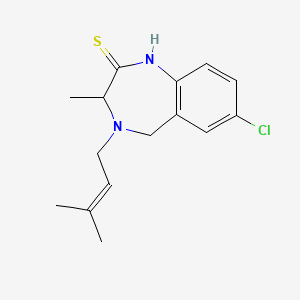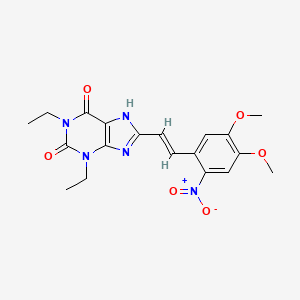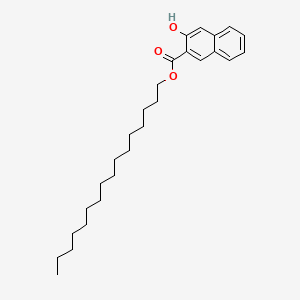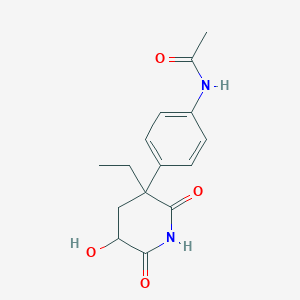
p-Acetylamino-5-hydroxyglutethimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Acetylamino-5-hydroxyglutethimide: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 g/mol . It is a derivative of aminoglutethimide, which is known for its use in the treatment of certain medical conditions. This compound is characterized by its unique structure, which includes an acetylamino group and a hydroxy group attached to a glutethimide backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetylamino-5-hydroxyglutethimide typically involves the acetylation of aminoglutethimide. The process begins with the reaction of aminoglutethimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: p-Acetylamino-5-hydroxyglutethimide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: p-Acetylamino-5-hydroxyglutethimide is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the mechanisms of enzyme action .
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of p-Acetylamino-5-hydroxyglutethimide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The acetylamino group plays a crucial role in its binding to the active site of the target enzyme, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Aminoglutethimide: The parent compound of p-Acetylamino-5-hydroxyglutethimide, known for its use in medical treatments.
N-Acetyl-4-hydroxy-L-proline: Another acetylated compound with similar structural features.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid: A compound with similar functional groups and biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
113565-68-7 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
N-[4-(3-ethyl-5-hydroxy-2,6-dioxopiperidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O4/c1-3-15(8-12(19)13(20)17-14(15)21)10-4-6-11(7-5-10)16-9(2)18/h4-7,12,19H,3,8H2,1-2H3,(H,16,18)(H,17,20,21) |
Clave InChI |
JTEYZCKEZQBBMO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



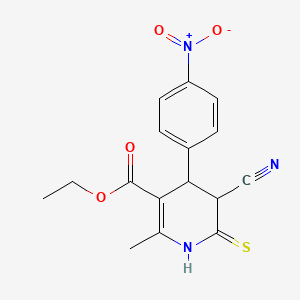
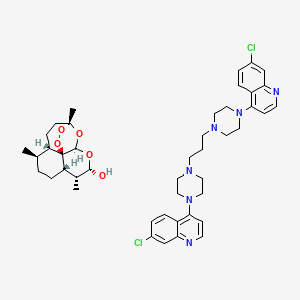
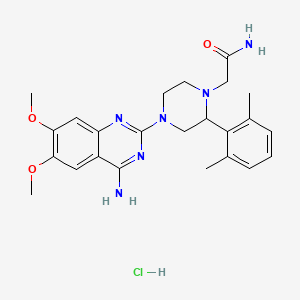


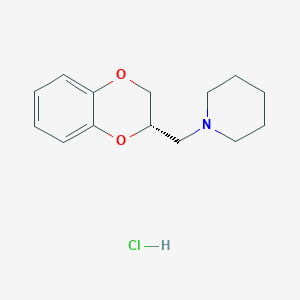


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
